

Evolutionary Conservation of the ELABELA (APELA) Gene: A Technical Guide

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Compound of Interest

Compound Name: ELA-32(human)

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Abstract

ELABELA (ELA), also known as Apelin Receptor Early Endogenous Ligand (APELA) or Toddler, is a recently discovered peptide hormone that plays a critical role in embryonic development, particularly in the formation of the cardiovascular system. Acting as a ligand for the apelin receptor (APLNR), the ELA signaling pathway is crucial for processes such as endoderm differentiation, cell migration during gastrulation, and angiogenesis. The gene encoding ELA, APELA, exhibits a high degree of evolutionary conservation across vertebrate species, highlighting its fundamental biological importance. This technical guide provides an in-depth overview of the evolutionary conservation of the APELA gene, its encoded protein, and its signaling pathways. It includes quantitative data on sequence conservation, detailed experimental protocols for studying ELA, and visualizations of key biological processes to support further research and drug development efforts targeting this critical pathway.

Introduction

First identified in zebrafish as a crucial factor for heart development, ELABELA has emerged as a key signaling molecule with pleiotropic effects. The APELA gene encodes a preproprotein of 54 amino acids, which is processed into a mature 32-amino acid peptide (ELA-32) and other smaller, active fragments.^{[1][2]} ELA shares its receptor, the G protein-coupled receptor APLNR, with another endogenous ligand, apelin. Despite sharing a receptor, ELA and apelin have little sequence homology and can trigger distinct downstream signaling events, suggesting a

nuanced regulatory system.[3] The profound cardiac and vascular defects observed in apela knockout models in various species underscore its non-redundant and essential role in development.[4][5] This guide delves into the evolutionary conservation of this vital gene and its associated pathways.

Evolutionary Conservation of ELABELA

The APELA gene and its protein product are highly conserved across vertebrates, indicating strong selective pressure to maintain its function. This conservation is most pronounced in the C-terminal region of the mature peptide, which is crucial for receptor binding and activation.[2][5]

Gene and Protein Sequence Conservation

Quantitative analysis of sequence identity reveals the extent of ELABELA's conservation. The following tables summarize the accession numbers for the APELA gene and protein in several key model organisms and the percentage identity at both the nucleotide and amino acid levels.

Table 1: Accession Numbers for ELABELA Gene and Protein

Species	Common Name	Gene Symbol	NCBI Gene ID	Ensembl Gene ID	NCBI Protein Accession	UniProtKB/Swiss-Prot
Homo sapiens	Human	APELA	100506013	ENSG00000248329	NP_001284479.1	P0DMC3
Mus musculus	Mouse	Apela	100038489	ENSMUSG00000079042	NP_001284483.1	P0DMC4
Danio rerio	Zebrafish	apela	100536957	ENSDARG00000094131	NP_001284476.1	P0DMC2
Xenopus tropicalis	Western clawed frog	apela	100493612	ENSXETG00000032230	XP_012811093.1	Q6P565

Table 2: Pairwise Sequence Identity of ELABELA Precursor Protein (%)

Species	Homo sapiens	Mus musculus	Danio rerio	Xenopus tropicalis
Homo sapiens	100	72.2	52.8	61.1
Mus musculus	100	50.9	63.0	
Danio rerio	100	50.0		
Xenopus tropicalis	100			

Table 3: Pairwise Sequence Identity of Mature ELABELA-32 Peptide (%)

Species	Homo sapiens	Mus musculus	Danio rerio	Xenopus tropicalis
Homo sapiens	100	81.3	62.5	71.9
Mus musculus	100	60.6	75.0	
Danio rerio	100	59.4		
Xenopus tropicalis	100			

Note: Sequence identity percentages were calculated based on alignments of sequences obtained from NCBI.

ELABELA Signaling Pathways

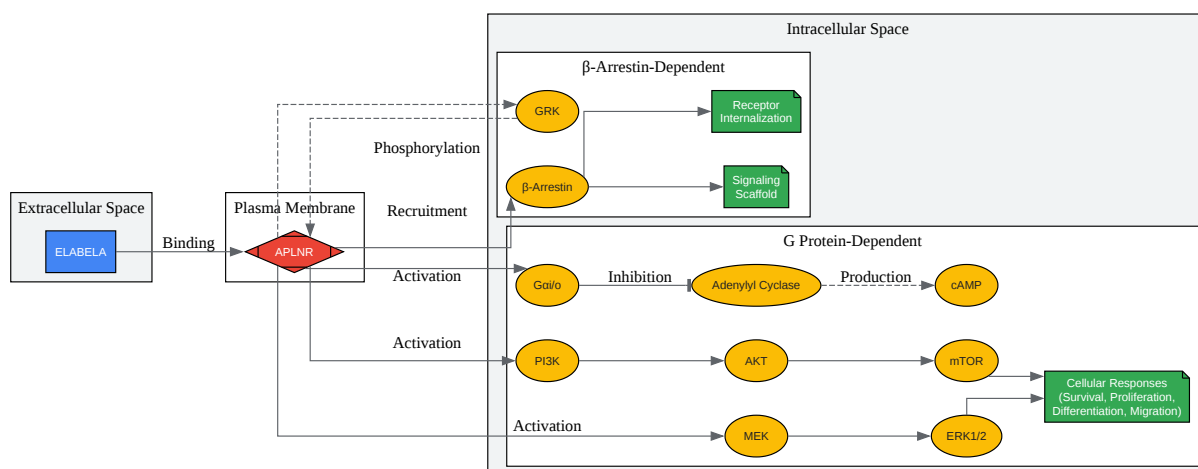
ELA exerts its biological effects by binding to the apelin receptor (APLNR), a class A G protein-coupled receptor (GPCR).[6] Upon binding, APLNR can activate both G protein-dependent and β -arrestin-dependent signaling cascades, leading to a variety of cellular responses.

G Protein-Dependent Signaling

Activation of APLNR by ELA can lead to the coupling of G α i/o proteins, which inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. This pathway can also stimulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Additionally, ELA has been shown to induce intracellular calcium mobilization. Another critical downstream pathway is the PI3K/AKT/mTOR signaling cascade, which is vital for cell survival, proliferation, and self-renewal of embryonic stem cells.[1]

β -Arrestin-Dependent Signaling

Following agonist binding, APLNR can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β -arrestins.[3] β -arrestin binding desensitizes the G protein-mediated signaling and promotes receptor internalization.[3] Furthermore, β -arrestins can act as scaffolds for other signaling proteins, initiating a second wave of signaling independent of G proteins. ELA has been shown to be a biased agonist, with different isoforms exhibiting preferences for either G protein or β -arrestin pathways.[3]



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Caption: ELABELA signaling through the apelin receptor (APLNR).

Experimental Protocols

Investigating the evolutionary conservation and function of the APELA gene involves a multi-faceted approach, combining in silico, in vitro, and in vivo techniques.

In Silico Analysis of Evolutionary Conservation

- **Sequence Retrieval:** Obtain APELA gene and ELABELA protein sequences for various species from public databases such as NCBI (National Center for Biotechnology Information)

and Ensembl.

- **Multiple Sequence Alignment:** Perform multiple sequence alignments using tools like Clustal Omega or MUSCLE to identify conserved regions and residues.
- **Phylogenetic Analysis:** Construct phylogenetic trees using methods like Neighbor-Joining or Maximum Likelihood to visualize the evolutionary relationships between APELA orthologs.
- **Sequence Identity Calculation:** Calculate pairwise sequence identity matrices to quantify the degree of conservation at both the nucleotide and amino acid levels.

In Vivo Analysis of Gene Expression

Whole-Mount In Situ Hybridization (WISH) in Zebrafish Embryos

This technique is used to visualize the spatiotemporal expression pattern of apela mRNA during embryonic development.

- **Probe Synthesis:** Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the zebrafish apela mRNA.
- **Embryo Fixation:** Fix zebrafish embryos at desired developmental stages in 4% paraformaldehyde (PFA).
- **Permeabilization:** Treat fixed embryos with proteinase K to allow probe penetration.
- **Hybridization:** Incubate the embryos with the DIG-labeled probe at an elevated temperature (e.g., 65°C) overnight.
- **Washing:** Perform a series of stringent washes to remove unbound probe.
- **Antibody Incubation:** Incubate the embryos with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
- **Detection:** Add a chromogenic substrate (e.g., NBT/BCIP) that is converted by AP into a colored precipitate, revealing the location of the mRNA.
- **Imaging:** Mount and image the stained embryos using a stereomicroscope.

In Vivo Functional Analysis

CRISPR/Cas9-Mediated Gene Knockout in Zebrafish

This method is used to create loss-of-function mutations in the *apela* gene to study its developmental role.

- **Guide RNA (gRNA) Design:** Design gRNAs targeting a critical exon of the zebrafish *apela* gene.
- **gRNA and Cas9 mRNA Synthesis:** Synthesize the designed gRNAs and Cas9 mRNA in vitro.
- **Microinjection:** Co-inject the gRNAs and Cas9 mRNA into one-cell stage zebrafish embryos.
- **Genotyping:** At 24-48 hours post-fertilization, extract genomic DNA from a subset of injected embryos and use PCR and sequencing to confirm the presence of mutations.
- **Phenotypic Analysis:** Observe the injected embryos for developmental defects, particularly in the cardiovascular system.
- **Establishment of Stable Mutant Lines:** Raise the injected (F0) generation to adulthood and screen for germline transmission of the mutation to establish stable heterozygous and homozygous mutant lines for further detailed analysis.

In Vitro Signaling Assays

These assays are performed in cell lines overexpressing the human APLNR to characterize the signaling pathways activated by ELA.

cAMP Accumulation Assay

- **Cell Culture:** Culture HEK293 cells stably expressing APLNR.
- **Cell Stimulation:** Treat the cells with forskolin (to stimulate cAMP production) in the presence or absence of varying concentrations of ELA peptides.
- **Cell Lysis:** Lyse the cells to release intracellular cAMP.

- **cAMP Detection:** Measure cAMP levels using a competitive immunoassay, such as a LANCE Ultra cAMP kit, where a decrease in signal indicates an increase in intracellular cAMP (for Gs-coupled receptors) or an attenuation of the forskolin-induced signal (for Gi-coupled receptors).

ERK1/2 Phosphorylation Assay (Western Blot)

- **Cell Culture and Serum Starvation:** Culture APLNR-expressing cells and then serum-starve them to reduce basal ERK phosphorylation.
- **Ligand Stimulation:** Treat the cells with different concentrations of ELA for various time points.
- **Cell Lysis and Protein Quantification:** Lyse the cells and determine the protein concentration of the lysates.
- **SDS-PAGE and Western Blotting:** Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
- **Detection and Quantification:** Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the ratio of p-ERK to total ERK.

β -Arrestin Recruitment Assay

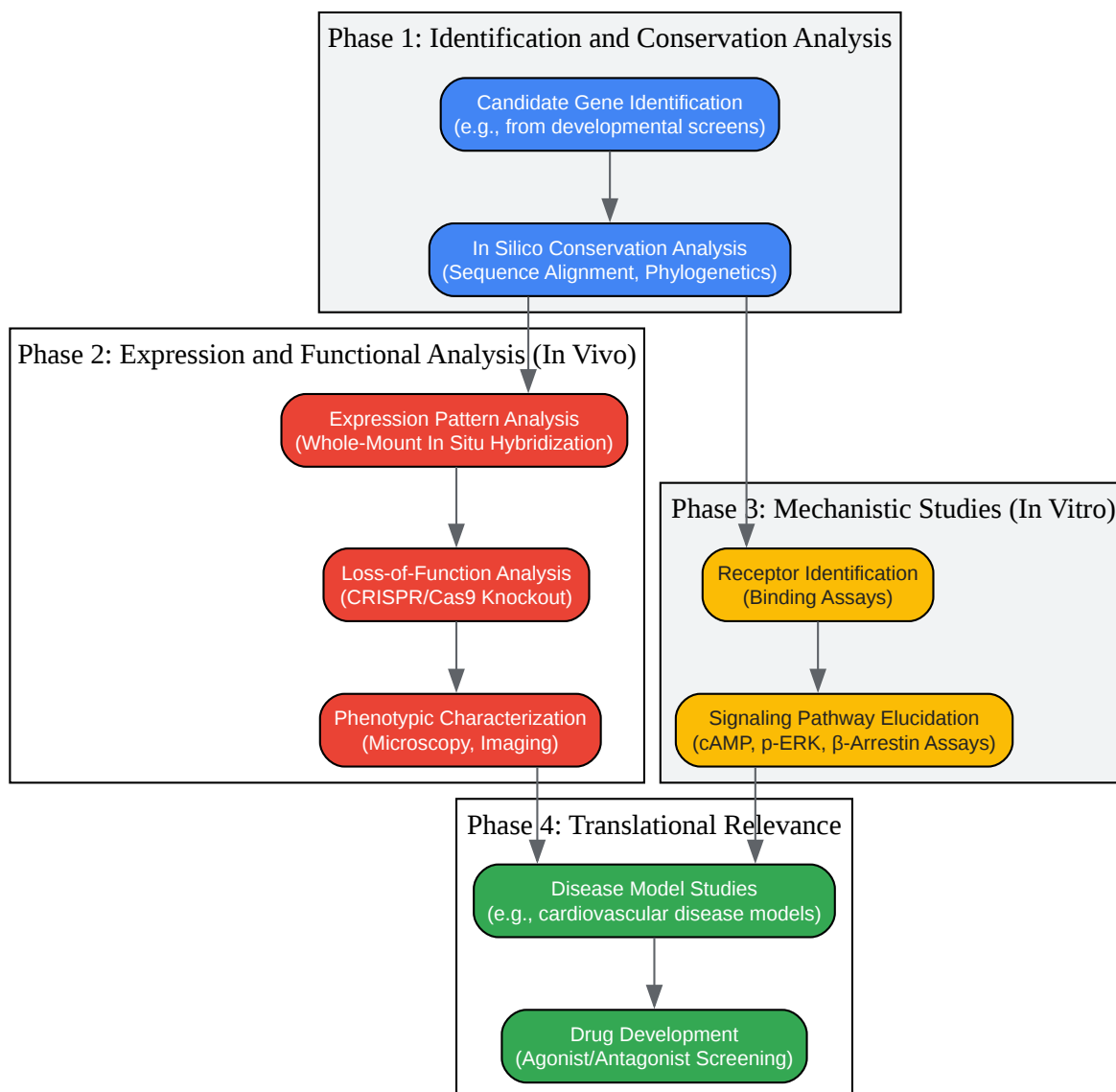
- **Assay Principle:** Utilize an enzyme fragment complementation (EFC) assay (e.g., DiscoverX PathHunter) where APLNR is fused to a small enzyme fragment (ProLink) and β -arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
- **Cell Culture:** Use a cell line stably co-expressing the APLNR-ProLink and β -arrestin-Enzyme Acceptor fusion proteins.
- **Ligand Stimulation:** Treat the cells with various concentrations of ELA.
- **Detection:** Upon ELA-induced β -arrestin recruitment to APLNR, the two enzyme fragments complement, forming an active enzyme that hydrolyzes a substrate to produce a

chemiluminescent signal.

- Data Analysis: Measure the luminescence to quantify the extent of β -arrestin recruitment.

Experimental Workflow and Logic

The investigation of a conserved gene like APELA follows a logical progression from initial identification and characterization to in-depth functional analysis.



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